Amidoxime
Overview
Description
Amidoxime is a chemical compound characterized by the presence of an amino group and a hydroxyimino group attached to the same carbon atom. This unique structure makes this compound a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Amidoximes are known for their ability to release nitric oxide, which has numerous biological effects, particularly on the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidoximes can be synthesized through several methods, with one of the most common being the reaction of nitriles with hydroxylamine. This reaction typically occurs under solvent-free conditions and can be enhanced using ultrasonic irradiation . Another method involves the redox polymerization of poly(acrylonitrile-co-acrylic acid) followed by chemical modification with hydroxylamine hydrochloride .
Industrial Production Methods: Industrial production of amidoximes often involves the use of polymeric materials. For instance, amidoxime-functionalized fibers can be prepared using microwave-assisted methods, which enhance the adsorption properties of the fibers for applications such as heavy metal removal from wastewater .
Chemical Reactions Analysis
Types of Reactions: Amidoximes undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase, leading to the release of nitric oxide .
Common Reagents and Conditions: Common reagents used in the reactions of amidoximes include hydroxylamine for synthesis and various oxidants for oxidation reactions. The reaction conditions often involve mild temperatures and specific catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the oxidation of amidoximes are nitric oxide and other nitrogen-containing compounds. These products have significant biological and industrial applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of amidoximes involves their oxidation to release nitric oxide. This process is catalyzed by enzymes such as cytochrome P450 and nitric oxide synthase. The released nitric oxide then exerts its effects by interacting with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses .
Comparison with Similar Compounds
Amidoximes can be compared with other similar compounds such as oximes and imidedioximes:
Properties
IUPAC Name |
N'-hydroxy-4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZULDYEOVSIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/O)/N)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186953-55-9 | |
Record name | DB-290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DB-290 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3RX2015Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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